![molecular formula C11H15NO2 B2477611 N-[2-(1-hydroxyethyl)phenyl]propanamide CAS No. 1156642-43-1](/img/structure/B2477611.png)
N-[2-(1-hydroxyethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-hydroxyethyl)phenyl]propanamide is a chemical compound with the CAS Number: 1156642-43-1 . It has a molecular weight of 193.25 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15NO2/c1-3-11(14)12-10-7-5-4-6-9(10)8(2)13/h4-8,13H,3H2,1-2H3,(H,12,14) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.科学的研究の応用
1. Pharmacokinetics and Metabolism Studies
Studies on similar compounds to N-[2-(1-hydroxyethyl)phenyl]propanamide, such as S-1 (a selective androgen receptor modulator), reveal insights into pharmacokinetics and metabolism. Wu et al. (2006) explored the pharmacokinetics and metabolism of S-1 in rats, noting its low clearance, moderate distribution, and extensive metabolism, which are crucial aspects for preclinical drug development (Wu et al., 2006).
2. Spectrophotometric Analysis in Drug Formulations
Research on compounds like Flutamide, chemically known as 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, has led to the development of new spectrophotometric methods for drug analysis. Rangappa et al. (2000) developed a new method using promethazine hydrochloride for the spectrophotometric determination of Flutamide in pharmaceutical formulations (Rangappa et al., 2000).
3. Drug Discovery and Therapeutic Applications
N-hydroxy-3-phenyl-2-propenamides, closely related to this compound, have been studied for their potential as inhibitors of human histone deacetylase, with implications in cancer treatment. Remiszewski et al. (2003) found that these compounds show potential as enzyme inhibitors and possess antitumor activity in vivo, highlighting their significance in therapeutic applications (Remiszewski et al., 2003).
4. Molecular Interaction and Property Studies
Quantum chemical studies on compounds like N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4methylphenyl)sulfonyl] Propanamide provide insights into their molecular interactions and properties. Otuokere and Amaku (2015) used ArgusLab software for steric energy evaluation, aiding in the understanding of how such compounds interact at the molecular level (Otuokere & Amaku, 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Amides are a type of functional group in organic chemistry, characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). They are often found in a wide range of compounds, including proteins, polymers, and many pharmaceuticals .
The properties of amides, including their reactivity, can be influenced by the nature of the substituents attached to the nitrogen and carbonyl carbon atoms. In the case of “N-[2-(1-hydroxyethyl)phenyl]propanamide”, these substituents are a phenyl group and a propanamide group .
Amides can participate in a variety of biochemical reactions. For example, they can undergo hydrolysis, a reaction with water that breaks the amide bond to produce a carboxylic acid and an amine or ammonia . This reaction is catalyzed by both acids and bases, as well as by certain enzymes in biological systems .
The pharmacokinetics of amides and their effects in the body can vary widely depending on their structure. Factors such as their size, polarity, and the specific groups they contain can influence how they are absorbed, distributed, metabolized, and excreted .
The environment in which an amide acts can also affect its behavior. For example, the pH of the surroundings can influence the charge state of the amide, which can in turn affect its reactivity and interactions with other molecules .
特性
IUPAC Name |
N-[2-(1-hydroxyethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-11(14)12-10-7-5-4-6-9(10)8(2)13/h4-8,13H,3H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKOAGBLNHNXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1156642-43-1 |
Source


|
| Record name | N-[2-(1-hydroxyethyl)phenyl]propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2477528.png)
![[(2-Phenylethyl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B2477529.png)
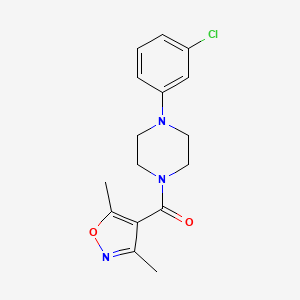
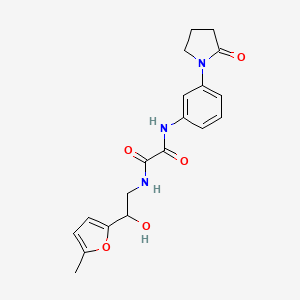
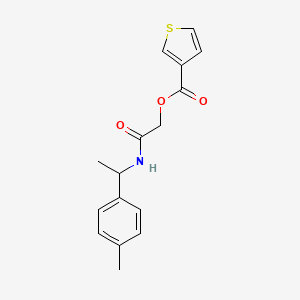
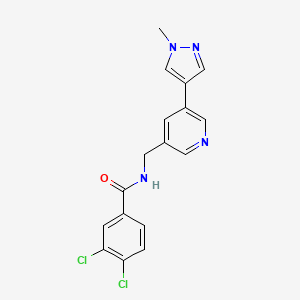
![Ethyl 4-[[2-[[5-[(2-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2477538.png)
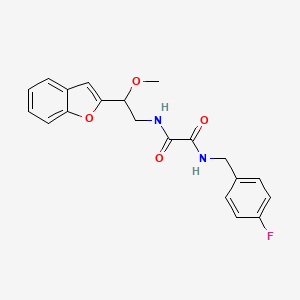
![N-(3-chloro-2-methylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2477542.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide](/img/no-structure.png)


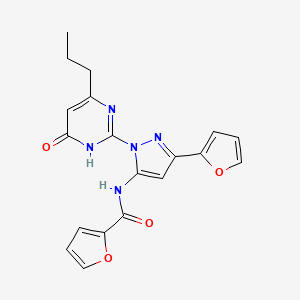
![Sodium 1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2477551.png)